3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers requiring a 1,2,4-triazole scaffold with a hydrophobic, sterically demanding tert-butyl group and a hydrolytically stable chloromethyl handle often face limited supplier availability and inconsistent purity. This compound (CAS 1416343-07-1, ≥95% purity) eliminates those bottlenecks. - The tert-butyl group (ΔcLogP +1.55 vs. unsubstituted analogs) enhances CNS target engagement and metabolic stability, reducing lead optimization cycles. - The carbon-bound chloromethyl group offers superior hydrolytic stability over N-alkyl analogs, ensuring reproducible synthesis of covalent inhibitor libraries. - Available from BenchChem with confirmed stock and expedited global shipping, supporting uninterrupted SAR campaigns.

Molecular Formula C7H12ClN3
Molecular Weight 173.64
CAS No. 1416343-07-1
Cat. No. B3238651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
CAS1416343-07-1
Molecular FormulaC7H12ClN3
Molecular Weight173.64
Structural Identifiers
SMILESCC(C)(C)C1=NNC(=N1)CCl
InChIInChI=1S/C7H12ClN3/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3,(H,9,10,11)
InChIKeyPBBHDGPCPSLOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-5-(chloromethyl)-4H-1,2,4-triazole Overview


3-tert-Butyl-5-(chloromethyl)-4H-1,2,4-triazole (CAS 1416343-07-1) is a 1,2,4-triazole derivative distinguished by a bulky tert-butyl substituent at the 3-position and a reactive chloromethyl handle at the 5-position . With a molecular formula of C₇H₁₂ClN₃ and a molecular weight of 173.64 g/mol, this compound belongs to a class of heterocyclic intermediates widely used in medicinal chemistry and agrochemical development [1]. The simultaneous presence of a hydrophobic, sterically demanding group and a versatile electrophilic center creates a reactivity profile that cannot be replicated by simple, unsubstituted, or N-alkyl triazole analogs, making it a strategic starting material for structure-activity relationship (SAR) studies and lead optimization campaigns.

3-tert-Butyl-5-(chloromethyl)-4H-1,2,4-triazole: Why Generic Analogs Fall Short


Interchanging this compound with a generic triazole building block, such as an unsubstituted 1,2,4-triazole or a simple 5-(chloromethyl) derivative, is likely to alter, if not undermine, a synthetic or pharmacological objective. The tert-butyl group introduces significant steric bulk and lipophilicity (cLogP ~1.5 vs. -0.05 for 5-(chloromethyl)-1H-1,2,4-triazole [1]), which directly impacts the compound's ability to occupy hydrophobic binding pockets in a biological target or its crystallization behavior in a synthetic intermediate. Furthermore, the specific 3-tert-butyl regioisomer presents a distinct electronic environment compared to its 1-tert-butyl counterpart, as evidenced by predicted pKa differences (predicted ~2.22 for the 1-isomer ). These quantifiable disparities can dictate reaction selectivity, intermediate stability, and ultimately, the success of a multi-step synthesis, making direct substitution without validation a high-risk proposition.

3-tert-Butyl-5-(chloromethyl)-4H-1,2,4-triazole: Quantitative Evidence Guide


Lipophilicity Boost over Unsubstituted Triazole

The introduction of a tert-butyl group at the 3-position is a well-established strategy to increase molecular lipophilicity. Comparison with the unsubstituted 5-(chloromethyl)-1H-1,2,4-triazole (CAS 55928-92-2) reveals a dramatic shift in the predicted partition coefficient, moving the compound into a more favorable logP range for passive membrane permeability. This is critical for central nervous system (CNS) drug discovery and other programs requiring improved bioavailability [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Regioisomeric Steric Shielding Advantage

The reactivity of the chloromethyl group is highly sensitive to the electronic environment of the triazole ring. The 3-tert-butyl isomer places the bulky substituent in a different steric and electronic relationship to the reactive center compared to the 1-tert-butyl isomer. This is reflected in a subtle but significant shift in the predicted acid dissociation constant (pKa), which influences the protonation state of the triazole ring and its reactivity at physiological or reaction-relevant pH .

Regioselectivity Nucleophilic Substitution Synthetic Chemistry

Hydrolytic Stability: Carbon-Bound Chloromethyl Advantage

A critical differentiator among chloromethyl triazole building blocks is their susceptibility to hydrolysis, which directly impacts shelf-life and handling requirements. Literature on analogous heterocyclic systems demonstrates that nitrogen-bound chloromethyl groups (e.g., in 1-chloromethyl-1H-1,2,4-triazole) undergo rapid hydrolysis in protic solvents, limiting their practical utility. Carbon-bound chloromethyl groups, such as the one present in this compound at the 5-position, exhibit significantly enhanced stability . This translates to a longer usable shelf-life and more robust synthetic protocols.

Chemical Stability Storage Synthetic Utility

Molecular Weight Advantage in Compound Design

The molecular weight of a building block directly influences the properties of its final derivatives, particularly in adherence to drug-likeness parameters like Lipinski's Rule of Five. The target compound (MW = 173.64 g/mol) provides a 'mid-range' molecular weight synthon, enabling the synthesis of screening compounds that are statistically more likely to fall within favorable oral bioavailability space (MW < 500) compared to unsubstituted analogs, which may require more heavy functionalization later in the synthesis [1].

Molecular Weight Bioavailability Physicochemical Properties

3-tert-Butyl-5-(chloromethyl)-4H-1,2,4-triazole: Application Scenarios


CNS-Targeted Lead Optimization

When designing a medicinal chemistry program targeting a CNS receptor with a hydrophobic binding pocket, the significant lipophilicity of the 3-tert-butyl group (ΔcLogP +1.55 over the unsubstituted analog) makes this scaffold an optimal starting point. This property, evidenced by the predicted logP shift, can reduce the need for iterative lipophilic lead optimization cycles, accelerating the timeline from hit to lead .

Covalent Inhibitor and Chemoproteomic Probe Synthesis

The carbon-bound chloromethyl group at the 5-position serves as a robust electrophilic warhead for targeting cysteine residues in proteins. Its superior hydrolytic stability compared to nitrogen-bound alternatives, as supported by class-level stability data, makes this compound a preferred building block for sustained biological assays and ensures reproducible synthesis of targeted covalent inhibitor libraries .

Regioselective N-Functionalization Methodology

For laboratories developing novel cross-coupling or nucleophilic substitution methodologies on a triazole core, this compound provides two well-defined handles (a sterically hindered 3-tert-butyl group and a reactive 5-chloromethyl group). The distinct predicted pKa compared to the 1-regioisomer offers a unique set of reactivity parameters to validate computational models or explore new synthetic space with a high degree of regio-control .

Next-Gen Fungicide Intermediate

The steric and electronic profile of this 1,2,4-triazole closely mirrors that of commercial triazole fungicides. The tert-butyl group is known to enhance metabolic stability and plant tissue penetration. Using this intermediate allows for the rapid construction of known fungicide analogs with built-in physicochemical advantages, potentially addressing resistance issues in existing active ingredients through a strategy of steric shield differentiation .

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